Product packaging for N-(3-fluorophenyl)-4-methoxybenzamide(Cat. No.:CAS No. 167565-79-9)

N-(3-fluorophenyl)-4-methoxybenzamide

Cat. No.: B061872
CAS No.: 167565-79-9
M. Wt: 245.25 g/mol
InChI Key: NZHDDEDWULCDED-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzene ring and a 3-fluorophenyl group attached via an amide bond. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group influences solubility and intermolecular interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO2 B061872 N-(3-fluorophenyl)-4-methoxybenzamide CAS No. 167565-79-9

Properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(15)9-12/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHDDEDWULCDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357903
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167565-79-9
Record name N-(3-fluorophenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 3-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-methoxybenzoic acid.

    Reduction: N-(3-fluorophenyl)-4-methoxybenzylamine.

    Substitution: Compounds with various substituents replacing the fluorine atom.

Scientific Research Applications

N-(3-fluorophenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. The methoxy group can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach its target site.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

  • Structural Differences : The 4-chlorophenyl and 2-methoxy-4-methylbenzamide groups replace the 3-fluorophenyl and 4-methoxybenzamide moieties.
  • Fluorescence Properties : Exhibits optimal fluorescence intensity at pH 5 and 25°C, with a detection limit (LOD) of 0.269 mg/L. The 2-methoxy group and methyl substitution reduce conjugation compared to 4-methoxy derivatives, leading to lower fluorescence quantum yield .
  • Synthesis : Synthesized using DCC/HOBt coupling reagents at -50°C, similar to methods for fluorophenyl analogs but with altered substituent reactivity .

3-(Cyclopentyloxy)-N-(3,5-Dichloro-4-Pyridyl)-4-Methoxybenzamide

  • Biological Activity: A potent PDE IV inhibitor (IC₅₀ = 0.3 nM) for asthma treatment. The dichloropyridyl and cyclopentyloxy groups enhance enzyme binding affinity.

4-Methoxy-N-(3-Methylphenyl)Benzamide

  • Substituent Effects : The 3-methylphenyl group introduces steric bulk without electronegativity. This reduces solubility in polar solvents (e.g., water solubility <1 mg/L) compared to the 3-fluorophenyl analog, which benefits from fluorine’s polarity .
  • Applications : Primarily used in polymer stabilization, whereas fluorinated analogs are explored for bioactive roles due to enhanced metabolic stability .

N-(3,4-Difluorophenyl)-3-Methylbenzamide

  • However, steric hindrance from dual fluorine atoms may limit conformational flexibility compared to mono-fluorinated derivatives .

N-(2-Iodophenyl)-4-Methoxybenzamide

  • Steric and Electronic Impact : The bulky iodine atom creates significant steric hindrance, reducing amide bond rotational freedom. This contrasts with the smaller fluorine atom, which minimally impacts steric bulk while maintaining electronic effects. Iodine’s polarizability may also alter π-π stacking interactions in crystalline phases .

Comparative Data Table

Compound Substituents Key Properties/Activities Key References
N-(3-Fluorophenyl)-4-methoxybenzamide 4-OCH₃, 3-F-C₆H₄ High metabolic stability, moderate PDE IV inhibition
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl-C₆H₄ Fluorescence LOD = 0.269 mg/L, pH-sensitive
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide 3-O-Cyclopentyl, 3,5-Cl₂-pyridyl PDE IV IC₅₀ = 0.3 nM, anti-asthmatic
N-(3,4-Difluorophenyl)-3-methylbenzamide 3,4-F₂-C₆H₃, 3-CH₃ Enhanced kinase binding, reduced solubility

Key Findings and Implications

  • Electronic Effects: Fluorine’s electronegativity enhances amide bond stability and target binding compared to methyl or chloro groups. For example, 3-fluorophenyl analogs show slower hydrolysis at pH 4.5 (<20% cleavage) than non-fluorinated derivatives .
  • Biological Relevance : Fluorine’s small size and polarity balance steric and electronic effects, making this compound a versatile scaffold for drug discovery. Its PDE IV inhibition, though less potent than dichloropyridyl analogs, may offer fewer off-target effects .
  • Synthetic Challenges : Fluorinated aryl amines require specialized coupling conditions (e.g., light-promoted carbonylation) to avoid dehalogenation, as seen in cobalt-catalyzed syntheses .

Biological Activity

N-(3-fluorophenyl)-4-methoxybenzamide is an organic compound notable for its unique structural features and potential biological activities. Characterized by its amide functional group, this compound combines a 3-fluorophenyl moiety with a 4-methoxybenzene structure, which influences its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO2. The presence of the fluorine atom on the aromatic ring and the methoxy group enhances its lipophilicity, which can affect its bioavailability and pharmacokinetic properties.

Synthesis

The synthesis typically involves several steps that include the formation of the amide bond between 3-fluorophenyl amine and 4-methoxybenzoic acid. Various synthetic routes have been optimized to yield high purity and yield of the product.

Biological Activity

This compound has demonstrated a range of biological activities, particularly in pharmacological contexts:

  • Anticancer Activity : Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines, including A431, A549, and MCF-7. For instance, one study reported that a derivative with similar structural features showed an IC50 value of 0.87 μM against MCF-7 cells, indicating potent activity compared to standard treatments like Gefitinib .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Its interactions with molecular targets such as kinases have been explored through molecular docking studies, revealing potential as a kinase inhibitor .
  • Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity, suggesting its utility in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects primarily involves binding to specific receptors or enzymes. The fluorine atom and methoxy group play crucial roles in enhancing binding affinity and selectivity for these targets. This interaction may lead to modulation of cellular pathways involved in proliferation and apoptosis.

Case Studies

  • Antiproliferative Studies : A series of derivatives were synthesized to evaluate their antiproliferative effects across different cancer cell lines. Notably, one compound demonstrated an IC50 value significantly lower than that of existing therapies, indicating its potential as a novel anticancer agent .
  • Enzyme Interaction Studies : Research has focused on the interaction of this compound with specific kinases implicated in cancer signaling pathways. These studies utilized both in vitro assays and computational modeling to elucidate binding interactions and predict efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique AspectsBiological Activity
N-(2-fluorophenyl)-4-methoxybenzamideSimilar aromatic structure with different fluorine positionVarying biological activity due to fluorine positionModerate anticancer activity
N-(3-chlorophenyl)-4-methoxybenzamideContains chlorine instead of fluorineDifferent reactivity patterns due to halogen typeLower enzyme inhibition
N-(3-trifluoromethylphenyl)-4-methoxybenzamideContains trifluoromethyl groupEnhanced lipophilicity and potential potencyHigh antimicrobial activity

This comparative analysis highlights how variations in halogen substitution can significantly influence biological activities, suggesting avenues for further research.

Q & A

Q. What are the optimal coupling reagents for synthesizing N-(3-fluorophenyl)-4-methoxybenzamide?

The synthesis of structurally similar benzamides often employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) is effective in forming amide bonds under mild conditions (e.g., −50°C), minimizing side reactions and improving yield . Alternative methods, such as using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), may also be viable but require comparative analysis of efficiency and purity.

Q. How can fluorescence spectroscopy characterize this compound’s stability?

Spectrofluorometric studies on analogous benzamides reveal that fluorescence intensity is pH- and temperature-dependent. Optimal fluorescence is observed at pH 5 and 25°C, with stability over time under these conditions. Parameters like λex (340 nm) and λem (380 nm) should be calibrated to track photodegradation or aggregation .

Q. What safety protocols are critical when handling fluorinated benzamides?

Hazard assessments must precede synthesis, focusing on mutagenicity (e.g., Ames testing for anomeric amides) and decomposition risks. Proper ventilation, PPE (gloves, goggles), and storage at controlled temperatures are essential, as some derivatives decompose upon heating .

Advanced Research Questions

Q. How do reaction conditions influence NMR spectral interpretation for structural confirmation?

NMR analysis of N-(3-fluoropropyl)-4-methoxybenzamide (a related compound) shows distinct peaks for methoxy (δ ~3.8 ppm) and fluorophenyl groups. Solvent choice (e.g., CDCl3) and temperature (e.g., 25°C) minimize signal broadening. Advanced techniques like <sup>19</sup>F-NMR can further resolve fluorinated regions .

Q. What strategies prevent decomposition during purification of labile derivatives?

Silica gel chromatography may induce decomposition due to acidic sites. Alternatives include:

  • Low-temperature flash chromatography (e.g., −20°C).
  • One-pot reductions (e.g., using trimethylsilane) to bypass isolation of unstable intermediates .

Q. How does pH affect the stability of phosphoramide bonds in benzamide conjugates?

Studies on oligonucleotide-benzamide conjugates show that phosphoramide (P-N) bonds hydrolyze rapidly below pH 5.2. For applications requiring acid stability (e.g., drug delivery), pH buffers ≥6.0 are recommended to maintain integrity .

Data Contradiction Analysis

Q. Why do fluorescence binding constants vary across studies?

Discrepancies in binding constants (e.g., for metal ions) may arise from solvent polarity, counterion effects, or competing equilibria. For example, Pb<sup>2+</sup> binding to benzamides shows higher affinity in aprotic solvents (e.g., DMF) versus aqueous buffers .

Q. How do coupling reagent choices impact yield in large-scale synthesis?

While DCC/HOBt offers high yields in small-scale reactions (~80%), scalability issues like byproduct removal (e.g., dicyclohexylurea) arise. Transitioning to water-soluble reagents (e.g., EDC/HOAt) improves efficiency in industrial settings but may require pH adjustments .

Methodological Recommendations

Parameter Optimal Conditions References
Synthesis DCC/HOBt, −50°C, anhydrous DCM
Fluorescence pH 5, 25°C, λexem = 340/380 nm
Purification Silica gel (deactivated), hexane/EtOAc
Stability Testing pH 6.0–7.4, avoid prolonged light exposure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.